molecular formula C16H11Cl2N3 B11466070 8-Chloro-5-(2-chlorophenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline

8-Chloro-5-(2-chlorophenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline

Cat. No.: B11466070
M. Wt: 316.2 g/mol
InChI Key: GHWVNQZHBIOJDO-UHFFFAOYSA-N
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Description

8-Chloro-5-(2-chlorophenyl)-5H,6H-pyrazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-5-(2-chlorophenyl)-5H,6H-pyrazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with 2-chlorobenzonitrile in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-(2-chlorophenyl)-5H,6H-pyrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Chloro-5-(2-chlorophenyl)-5H,6H-pyrazolo[1,5-c]quinazoline has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique electronic properties

Mechanism of Action

The mechanism of action of 8-chloro-5-(2-chlorophenyl)-5H,6H-pyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are essential for cancer cell survival and proliferation. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent downstream signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-5-(2-chlorophenyl)-5H,6H-pyrazolo[1,5-c]quinazoline is unique due to the presence of both chloro substituents and the fused pyrazole-quinazoline ring system. This unique structure contributes to its distinct pharmacological properties and potential as a therapeutic agent .

Properties

Molecular Formula

C16H11Cl2N3

Molecular Weight

316.2 g/mol

IUPAC Name

8-chloro-5-(2-chlorophenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C16H11Cl2N3/c17-10-5-6-12-14(9-10)20-16(21-15(12)7-8-19-21)11-3-1-2-4-13(11)18/h1-9,16,20H

InChI Key

GHWVNQZHBIOJDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2NC3=C(C=CC(=C3)Cl)C4=CC=NN24)Cl

Origin of Product

United States

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